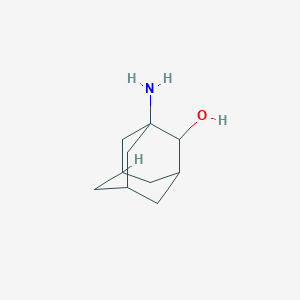

1-Amino-adamantan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminoadamantan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c11-10-4-6-1-7(5-10)3-8(2-6)9(10)12/h6-9,12H,1-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUMSDCJVYEECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 1 Amino Adamantan 2 Ol

Reactions of the Amino Group

The primary amino group at the C-1 bridgehead position of 1-amino-adamantan-2-ol is a versatile handle for derivatization. Its nucleophilicity allows it to participate in a variety of bond-forming reactions.

Acylation and Amidation Reactions

The amino group of adamantane (B196018) derivatives readily undergoes acylation to form stable amide bonds. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides.

A significant amidation pathway applicable to adamantane derivatives is the Ritter reaction. wikipedia.org This reaction involves the generation of a stable carbocation from an alcohol in the presence of a strong acid, which is then trapped by a nitrile to form a nitrilium ion. Subsequent hydrolysis yields the corresponding N-alkyl amide. wikipedia.org For this compound, the secondary hydroxyl group could potentially be protonated under strongly acidic conditions to form a carbocation, which would then react with a nitrile. However, the Ritter reaction is more commonly employed with tertiary alcohols on the adamantane cage due to the greater stability of the resulting tertiary carbocation. nih.govnih.gov For instance, the reaction of protoadamantan-4-one derived alcohols with nitriles under acidic conditions yields the corresponding acetamides in high yield. nih.gov Similarly, other adamantane alcohols can be converted to amides using this method. researchgate.net

Table 1: Examples of Amidation Reactions on Adamantane Scaffolds

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Protoadamantan-4-ol derivative | Chloroacetonitrile, H₂SO₄ | N-(Adamantyl)acetamide derivative | nih.gov |

| 2-Oxaadamantan-5-ol | Chloroacetonitrile, H₂SO₄ | 2-Chloro-N-(2-oxaadamantan-5-yl)acetamide | nih.gov |

Alkylation and Reductive Amination Pathways

The nitrogen atom of the amino group can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides is a possible route, though it can be challenging to control the degree of alkylation, often leading to mixtures of mono- and poly-alkylated products. nih.gov

A more controlled and widely used method for N-alkylation is reductive amination. organicreactions.orgnih.gov This two-step, often one-pot, process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate. nih.gov This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgnih.gov A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine (iminium ion) in the presence of the starting carbonyl compound. semanticscholar.org This methodology allows for the introduction of a wide range of alkyl and arylalkyl substituents onto the amino group of this compound.

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features |

|---|---|

| Sodium Borohydride (NaBH₄) | Can reduce both the imine and the starting carbonyl. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions at mildly acidic pH. semanticscholar.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A milder and less toxic alternative to NaBH₃CN. semanticscholar.org |

Formation of Schiff Bases and Hydrazide–Hydrazone Derivatives

The primary amino group of this compound can condense with aldehydes and ketones to form Schiff bases (imines). echemcom.com This reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. nih.gov Aromatic aldehydes are common reaction partners in the synthesis of adamantane-containing Schiff bases. echemcom.com For example, derivatives of 3-aminoadamantan-1-ol have been reacted with various substituted benzaldehydes in refluxing ethanol to produce the corresponding Schiff base derivatives in high yields. nih.gov

Hydrazide-hydrazone derivatives are another important class of compounds that can be synthesized from adamantane precursors. nih.gov Typically, an adamantane carboxylic acid is converted to a carbohydrazide, which is then condensed with an aldehyde or ketone to form the final hydrazide-hydrazone. nih.gov While this does not directly involve the amino group of this compound, this amine could potentially be a starting point for the synthesis of more complex hydrazide-containing structures. Hydrazones, in general, are formed by the reaction of hydrazine or its derivatives with carbonyl compounds. libretexts.orgwikipedia.org

Guanidation Reactions

The transformation of a primary amine to a guanidine group is a valuable modification in medicinal chemistry, as the guanidinium group is protonated at physiological pH and can participate in strong hydrogen bonding interactions. The amino group of adamantane derivatives can be converted to a guanidino group through reaction with a guanidinylating agent. nih.gov A common reagent for this transformation is 1H-pyrazole-1-carboxamidine hydrochloride. This method has been successfully applied to amino acid analogues of amantadine (B194251) and rimantadine, indicating its applicability to other primary aminoadamantanes like this compound. nih.gov The reaction typically proceeds in a polar solvent like acetonitrile. nih.gov

Transformations Involving the Hydroxyl Group

The secondary alcohol at the C-2 position offers another site for chemical modification, primarily through oxidation.

Oxidation Reactions of the Alcohol Moiety

The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, yielding 1-amino-adamantan-2-one. This transformation is a key step in the synthesis of various adamantane derivatives. A variety of oxidizing agents can be used for the conversion of secondary alcohols to ketones. organic-chemistry.org Care must be taken to choose a reagent that is chemoselective for the alcohol and does not affect the amino group. Alternatively, the amino group can be temporarily protected (e.g., as an amide) before the oxidation is carried out. The oxidation of secondary alcohols on the adamantane skeleton, such as 2-adamantanol, to 2-adamantanone (B1666556) is a well-established reaction. mdpi.com This suggests that the hydroxyl group in this compound would be similarly reactive towards common oxidizing agents.

Table 3: Potential Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent/System | Description |

|---|---|

| Jones Oxidation (CrO₃/H₂SO₄/acetone) | A strong oxidizing agent, may require protection of the amino group. |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, often used for selective oxidations. |

| Swern Oxidation (DMSO, oxalyl chloride, base) | A mild, metal-free oxidation protocol. |

| Dess-Martin Periodinane | A mild and selective reagent for oxidizing primary and secondary alcohols. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can proceed through pathways involving either the amino or the hydroxyl group. The hydroxyl group, being on a secondary carbon, is not readily displaced. However, it can be converted into a better leaving group, such as a tosylate or mesylate, or protonated under strongly acidic conditions to facilitate substitution.

The adjacent amino group can exert significant influence through neighboring group participation. For instance, after conversion of the hydroxyl group to a suitable leaving group, the nitrogen atom of the amino group can act as an internal nucleophile, leading to the formation of a strained aziridinium-like intermediate. This intermediate can then be attacked by an external nucleophile. The stereochemical outcome of such reactions is often retention of configuration, as the external nucleophile attacks from the side opposite to the newly formed C-N bond, following a double inversion mechanism.

Conversely, the amino group itself can be the target of substitution, though this is less common without prior derivatization. More frequently, the amino group acts as a nucleophile in reactions such as acylation or alkylation.

Table 1: Examples of Nucleophilic Substitution Principles in Adamantane Systems

| Reaction Type | Description | Key Intermediates | Expected Outcome for this compound Derivative |

|---|---|---|---|

| Solvolysis of 2-Adamantyl Sulfonates | Departure of a leaving group from the C2 position is assisted by the rigid adamantane structure, which stabilizes the resulting carbocation. | 2-Adamantyl cation | Substitution with solvent molecules (e.g., water, alcohols). |

| Neighboring Group Participation | The amino group at C1 attacks the C2 position internally, displacing a leaving group to form a cyclic intermediate. | Aziridinium-like species | Retention of stereochemistry at C2 upon attack by an external nucleophile. |

Dual Functionality and Intramolecular Interactions

The proximate positioning of the amino and hydroxyl groups on the rigid adamantane scaffold is a defining feature of this compound, enabling unique intramolecular reactions and influencing reactivity through non-covalent interactions.

The 1,2-amino alcohol motif is a precursor for the synthesis of five-membered heterocyclic rings, most notably oxazolines. This transformation is a powerful strategy in organic synthesis and is highly applicable to this compound. The reaction typically proceeds via an N-(2-hydroxyethyl)amide intermediate, which is formed by the acylation of the amino group. Subsequent acid-promoted dehydrative cyclization yields the adamantane-fused oxazoline ring system. mdpi.com

The general mechanism involves:

Acylation: The amino group of this compound reacts with a carboxylic acid derivative (e.g., acyl chloride, anhydride) to form an amide.

Activation of Hydroxyl Group: Under acidic conditions (e.g., TfOH, H₂SO₄), the hydroxyl group is protonated, converting it into a good leaving group (H₂O). mdpi.com

Intramolecular Nucleophilic Attack: The amide oxygen acts as an internal nucleophile, attacking the carbon bearing the activated hydroxyl group.

Cyclization and Deprotonation: This attack results in the formation of the five-membered oxazoline ring with the elimination of water. wikipedia.orgmdpi.com

This intramolecular cyclization is generally stereospecific. If the starting amino alcohol is enantiomerically pure, the resulting oxazoline will also be chiral, with the stereochemistry at the adamantane core preserved. mdpi.com Such adamantane-fused oxazolines are of interest as chiral ligands in asymmetric catalysis.

An intramolecular hydrogen bond can form between the bridgehead amino group (donor or acceptor) and the adjacent hydroxyl group (donor or acceptor) in this compound. The rigid adamantane framework holds these groups in a fixed gauche-like relationship, which is conducive to such an interaction.

This non-covalent interaction has several important consequences for the molecule's reactivity:

Conformational Rigidity: The hydrogen bond further restricts the conformational freedom of the functional groups, pre-organizing the molecule for reactions where both groups participate, such as the cyclization to oxazolines.

Modulation of Acidity and Basicity: The hydrogen bond can increase the acidity of the hydroxyl proton and decrease the basicity of the amino nitrogen. This occurs because the nitrogen's lone pair is partially engaged in the hydrogen bond, making it less available for protonation, while the O-H bond is polarized, facilitating proton donation. rsc.orgnih.gov

Activation of Functional Groups: The interaction can activate the functional groups. For example, a hydrogen bond of the type O-H···N makes the oxygen atom more nucleophilic and the nitrogen atom less nucleophilic. Conversely, an N-H···O bond enhances the nucleophilicity of the nitrogen. This subtle activation can influence the rates and pathways of reactions. acs.orgnih.gov

Infrared spectroscopy is a key technique for studying such interactions, where the presence of an intramolecular hydrogen bond is indicated by a characteristic shift in the O-H and N-H stretching frequencies. rsc.org

Regioselectivity and Stereoselectivity in Adamantane Functionalization

Further functionalization of the this compound core is governed by the inherent reactivity of the adamantane cage and the directing effects of the existing substituents. nih.gov All 1,2-disubstituted adamantane derivatives are chiral, making stereoselectivity a critical aspect of their chemistry. mdpi.comnih.gov

Regioselectivity: The adamantane skeleton has two types of C-H bonds: tertiary (at the bridgehead positions, C1, C3, C5, C7) and secondary (at the methylene bridge positions, C2, C4, etc.).

Bridgehead Positions (Tertiary C-H): These positions are generally more reactive towards electrophilic and carbocation-mediated reactions due to the stability of the bridgehead carbocation. nih.gov

Methylene Positions (Secondary C-H): These positions are typically less reactive but can be functionalized, often through radical-based pathways. researchgate.net

In this compound, the C1 and C2 positions are already occupied. The remaining two bridgehead positions (C3 and C5/C7, depending on numbering) are the most likely sites for further electrophilic substitution. The directing influence of the amino and hydroxyl groups, particularly under acidic conditions where the amine is protonated, would favor functionalization at the C3 and C5/C7 positions.

Stereoselectivity: The synthesis of 1,2-disubstituted adamantanes like this compound must control the relative and absolute stereochemistry of the two substituents. rsc.orgnih.gov

Diastereoselectivity: Because the adamantane cage is a rigid structure, incoming reagents will preferentially attack from the less sterically hindered face, leading to specific diastereomers. For example, the reduction of a 2-keto-1-aminoadamantane precursor would likely show high diastereoselectivity, with the hydride attacking from the more accessible side to yield predominantly one diastereomer of the corresponding amino alcohol.

Enantioselectivity: Since the molecule is chiral, enantioselective synthesis is crucial for applications in medicinal chemistry or as chiral ligands. researchgate.net This is often achieved by starting with a chiral precursor or by using chiral catalysts or auxiliaries during the synthesis. rsc.org The inherent chirality and conformational rigidity of the adamantane framework make its derivatives excellent scaffolds for asymmetric transformations. nih.govnih.gov

Table 2: Summary of Selectivity in Adamantane Functionalization

| Type of Selectivity | Governing Factors | Favored Position/Outcome |

|---|---|---|

| Regioselectivity | Reaction mechanism (carbocation vs. radical), directing effects of existing -NH₂ and -OH groups. nih.gov | Bridgehead positions (C3, C5, C7) for electrophilic substitution. |

| Stereoselectivity | Rigid cage structure, steric hindrance, chirality of the 1,2-disubstituted core. nih.govrsc.org | Attack from the least hindered face; preservation or controlled inversion of stereocenters. |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of 1-Amino-adamantan-2-ol, confirming the connectivity of atoms and providing insights into the electronic environment of the functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of adamantane (B196018) derivatives. Due to the high symmetry of the parent adamantane cage, its ¹H NMR spectrum shows two broad signals, while the ¹³C NMR spectrum displays two distinct peaks corresponding to the methine (CH) and methylene (CH₂) groups. chemicalbook.commdpi.com The introduction of amino and hydroxyl groups at the C-1 and C-2 positions in this compound breaks this symmetry, resulting in a more complex and informative set of spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals for the protons on the adamantane cage. The protons on the carbons bearing the amino and hydroxyl groups (C-1 and C-2) would be significantly shifted downfield compared to unsubstituted adamantane. The proton at C-2, being attached to the same carbon as the electronegative oxygen atom, would likely appear as a distinct multiplet. The protons of the amino and hydroxyl groups themselves would appear as broad singlets, the chemical shifts of which are dependent on solvent and concentration. The remaining cage protons would appear as a series of overlapping multiplets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides clear evidence for the number of non-equivalent carbon atoms in the molecule. In this compound, all ten carbon atoms of the adamantane cage are expected to be chemically non-equivalent, leading to ten distinct signals. The carbons C-1 and C-2, directly attached to the nitrogen and oxygen atoms, would be significantly deshielded and appear at the lowest field. The chemical shifts of the other carbon atoms would be influenced by their proximity to the electron-withdrawing substituents.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| H on C-OH | ~3.5-4.5 | C-OH: ~65-75 |

| H on C-NH₂ | ~2.5-3.5 | C-NH₂: ~45-55 |

| Adamantane Cage H | ~1.5-2.5 | Adamantane Cage C: ~25-45 |

| -OH | Variable | |

| -NH₂ | Variable | |

| Note: These are estimated ranges based on data for similar compounds and are for illustrative purposes. |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₇NO, corresponding to a molecular weight of approximately 167.25 g/mol .

Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 167. The fragmentation of adamantane derivatives is characterized by the stability of the adamantyl cation. cdnsciencepub.comresearchgate.net For this compound, the fragmentation pathways are likely to be influenced by the presence of the amino and hydroxyl groups. Common fragmentation patterns for amino alcohols include the loss of water (H₂O) and ammonia (NH₃). nih.gov

Key expected fragmentation pathways include:

Loss of Water: A peak at m/z 149, corresponding to the [M-H₂O]⁺ ion.

Loss of Ammonia: A peak at m/z 150, corresponding to the [M-NH₃]⁺ ion.

Cleavage of the Adamantane Cage: The adamantane cage itself can undergo fragmentation, leading to a series of characteristic peaks at lower m/z values, such as 135, 107, 93, and 79, corresponding to various hydrocarbon fragments. nih.gov

The following table summarizes the expected major fragments in the mass spectrum of this compound.

| m/z | Proposed Fragment | Notes |

| 167 | [C₁₀H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 150 | [C₁₀H₁₆O]⁺ | Loss of NH₃ |

| 149 | [C₁₀H₁₅N]⁺ | Loss of H₂O |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation |

| 93 | [C₇H₉]⁺ | Fragmentation of the adamantane cage |

| 79 | [C₆H₇]⁺ | Fragmentation of the adamantane cage |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds, as well as the C-O and C-N stretching vibrations. The adamantane cage itself gives rise to a series of characteristic peaks in the fingerprint region. aip.org The broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H and N-H stretching vibrations, often overlapping. The C-H stretching vibrations of the adamantane cage are typically observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of the non-polar adamantane skeleton. researchgate.netresearchgate.net The symmetric C-C stretching modes of the cage are typically strong in the Raman spectrum. Functionalization with amino and hydroxyl groups can lead to shifts in the positions and changes in the intensities of the cage vibrations. researchgate.netresearchgate.net

The following table lists the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| N-H Stretch | 3200-3500 (medium) | Weak |

| C-H Stretch (Adamantane) | 2850-2950 (strong) | 2850-2950 (strong) |

| N-H Bend | 1590-1650 (medium) | Weak |

| C-O Stretch | 1000-1200 (strong) | Weak |

| C-N Stretch | 1000-1200 (medium) | Medium |

| Adamantane Cage Vibrations | <1500 (fingerprint) | Strong characteristic peaks |

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related adamantane derivatives allows for predictions about its solid-state structure. nih.govmdpi.com

Conformational Preferences and Rigidity of the Adamantane Cage

The adamantane molecule is exceptionally rigid, composed of three interlocked cyclohexane (B81311) rings in the chair conformation. nih.gov This rigidity is a defining feature of adamantane and its derivatives. Unlike flexible acyclic or monocyclic molecules, the adamantane cage does not undergo significant conformational changes.

The substituents in this compound are attached to a bridgehead carbon (C-1) and an adjacent secondary carbon (C-2). Due to the rigid nature of the adamantane framework, the relative orientation of the amino and hydroxyl groups is fixed. The C1-C2 bond does not allow for free rotation that would change the spatial relationship between the two substituents. This conformational rigidity is a key aspect of the molecule's structure and will have a significant impact on its chemical and biological properties.

Theoretical and Computational Chemistry of 1 Amino Adamantan 2 Ol Systems

Intermolecular Interactions and Complexation Studies

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. nih.gov By solving Newton's laws of motion for a system of interacting atoms, MD simulations can provide a detailed view of the conformational dynamics of a molecule like 1-Amino-adamantan-2-ol over time. nih.gov

Research Findings for Related Adamantane (B196018) Systems: While specific MD simulation studies on this compound are not readily available in the surveyed literature, research on other adamantane derivatives provides insight into the methodology. For instance, MD simulations have been used to study the stability of adamantane-carbohydrazide derivatives when complexed with biological targets. semanticscholar.org These simulations, often run for durations such as 100 nanoseconds, analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the molecule and its interactions. semanticscholar.org The RMSD values for the protein and ligand are monitored to determine if the system reaches equilibrium, indicating a stable binding pose. semanticscholar.org RMSF plots help to identify which parts of the molecule are more flexible. For this compound, such simulations would reveal the rotational freedom of the amino and hydroxyl groups and the preferred orientations they adopt.

Data from a Hypothetical MD Simulation:

Below is a hypothetical data table illustrating the kind of results one might obtain from an MD simulation of this compound, based on typical analyses performed on similar molecules.

| Simulation Parameter | Hypothetical Value | Interpretation |

| Simulation Time | 100 ns | The duration over which the molecular motion is simulated. |

| Average RMSD of Adamantane Core | 0.5 Å | A low RMSD for the rigid core would indicate its stability throughout the simulation. |

| Average RMSF of -NH2 group | 1.2 Å | Higher fluctuation compared to the core, indicating rotational freedom of the amino group. |

| Average RMSF of -OH group | 1.0 Å | Indicating the flexibility of the hydroxyl group. |

| Number of Intramolecular H-bonds | 0-1 | Fluctuating number suggesting transient hydrogen bonding between the amino and hydroxyl groups. |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. pensoft.net These models are built on the principle that the structure of a molecule dictates its activity and properties.

Methodology: To develop a QSAR model for a series of derivatives of this compound, one would first need a dataset of these compounds with their experimentally measured biological activities (e.g., inhibitory concentrations against a specific enzyme). mdpi.com Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors can be steric, electronic, hydrophobic, or topological in nature. mdpi.comnih.gov Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity. mdpi.comnih.gov

Findings from Adamantane Derivatives: Specific QSAR/QSPR studies on this compound were not identified in the available literature. However, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to other aminoadamantane analogues. mdpi.comnih.govnih.gov For example, in a study on aminoadamantane derivatives as influenza virus inhibitors, a CoMFA model was developed that showed a good correlation between the steric and electrostatic fields of the molecules and their antiviral activity. mdpi.comnih.gov The model indicated that bulky substituents in certain positions of the molecule could enhance its activity. mdpi.com Such an approach for this compound derivatives could help in designing new compounds with improved biological profiles.

Hypothetical QSAR Model Parameters:

This table illustrates the types of statistical parameters used to validate a QSAR model.

| Statistical Parameter | Hypothetical Value | Significance |

| R² (Coefficient of Determination) | 0.95 | Indicates that 95% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.85 | A measure of the predictive power of the model, obtained through cross-validation. |

| Standard Error of Estimate (SEE) | 0.07 | Represents the standard deviation of the residuals, indicating the model's accuracy. |

| F-value | 123 | A high F-value from the F-test indicates a statistically significant regression model. |

This table is for illustrative purposes and does not represent actual experimental data. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict how a small molecule, such as this compound, might bind to the active site of a target protein. researchgate.netnih.gov

Process and Application: The process of molecular docking involves predicting the pose and binding affinity of the ligand within the target's binding site. The target is typically a protein of known three-dimensional structure. The ligand, this compound, would be placed in the binding site, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose.

Insights from Docking of Adamantane Compounds: While no specific molecular docking studies for this compound were found, numerous studies have successfully docked other adamantane derivatives into various protein targets. nih.govmdpi.comnih.govnih.gov For example, adamantane-based compounds have been docked into the active site of the enzyme 11β-HSD1, a target for diabetes and obesity. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com The bulky adamantane cage often occupies a hydrophobic pocket in the active site, while functional groups like amines and hydroxyls can form specific hydrogen bonds with amino acid residues. mdpi.com For this compound, the amino and hydroxyl groups would be expected to form hydrogen bonds, while the adamantane core would engage in hydrophobic interactions.

Hypothetical Docking Results for this compound:

This table provides a hypothetical summary of a docking study of this compound against a protein kinase.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Kinase XYZ | -8.5 | Asp145 | Hydrogen Bond with -NH2 |

| Glu102 | Hydrogen Bond with -OH | ||

| Val34, Leu87, Ile132 | Hydrophobic interaction with adamantane core |

This table is for illustrative purposes and does not represent actual experimental data.

Applications in Chemical and Materials Science Non Clinical

1-Amino-adamantan-2-ol as a Synthetic Building Block

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group on adjacent bridgehead and bridge carbon atoms, makes it a valuable building block in organic synthesis. nih.gov This arrangement allows for the construction of intricate molecular architectures with controlled stereochemistry.

The adamantane (B196018) skeleton is often utilized as a building block when properties like steric bulk, high lipophilicity, and structural rigidity are desired in a target molecule. nih.gov Formally replacing hydrogen atoms at the C1 and C2 positions of the adamantane core with functional groups, such as in this compound, results in chiral compounds. nih.gov This chirality is fundamental for applications in enantioselective processes. The synthesis of such 1,2-disubstituted adamantanes can be complex, often requiring multi-step sequences or ring expansion/contraction strategies from precursors like protoadamantan-4-one. nih.gov Once formed, these amino alcohols serve as key intermediates for creating more complex derivatives, including ligands for catalysis and bioactive molecules.

Chiral 1,2-amino alcohols are a privileged class of compounds for the synthesis of ligands used in asymmetric catalysis. nih.gov The proximity of the nitrogen and oxygen atoms allows them to act as a bidentate ligand, chelating to a metal center and creating a well-defined, chiral environment. This environment influences the stereochemical outcome of a catalyzed reaction, favoring the formation of one enantiomer over the other.

Derivatives of adamantyl amino alcohols have been successfully employed as ligands in transition metal catalysis. The bulky adamantyl group provides significant steric hindrance around the metal center, which is often crucial for achieving high levels of enantioselectivity.

A prominent class of ligands derived from amino alcohols are oxazolines, particularly bis(oxazoline) (BOX) ligands. acs.org These are readily prepared from chiral β-amino alcohols and have been widely adopted in asymmetric catalysis. acs.orgacs.org For instance, adamantyl-containing BOX ligands have been synthesized and tested in benchmark reactions like cyclopropanation. acs.org The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to suit specific transformations. nih.gov

Table 1: Examples of Adamantyl-Based Chiral Ligands

| Ligand Type | Specific Example | Precursor Class |

|---|---|---|

| Amino Alcohol | D-N-(2-Adamantyl)phenylglycinol | Adamantyl Amino Alcohol |

Role in Catalysis

The direct incorporation of this compound and its derivatives into catalytic systems leverages the compound's unique structural features to influence reaction pathways and selectivity.

Adamantane derivatives are used to develop robust catalysts due to their inherent thermal and chemical stability. researchgate.net Ligands derived from adamantyl amino alcohols have been complexed with various transition metals to create active catalysts for asymmetric reactions.

Research has shown that chiral amino alcohols with an N-(2-adamantyl) substituent can function as effective ligands for titanium and tantalum-based catalysts. tandfonline.com These catalysts have been specifically developed for asymmetric hydroamination reactions, a process that forms nitrogen-containing compounds. tandfonline.com The stability and defined structure of the adamantyl group within the ligand are key to the catalyst's performance.

The true measure of a catalyst's utility lies in its performance in specific chemical reactions. Adamantane-based catalysts have demonstrated efficacy in achieving high selectivity in challenging transformations.

For example, a tantalum catalyst incorporating the chiral amino alcohol ligand L-N-(2-Adamantyl)diphenylphenylalinol has been used for the catalytic cyclization of aminoallenes to form chiral pyrrolidines. tandfonline.com Similarly, a dimeric titanium catalyst with a D-N-(2-Adamantyl)phenylglycinol ligand was employed for the same purpose. tandfonline.com While the enantiomeric excess (ee) varied, these examples confirm the principle that adamantyl amino alcohol ligands can induce asymmetry in metal-catalyzed reactions.

Table 2: Performance of Adamantyl Amino Alcohol Ligands in Catalytic Asymmetric Hydroamination

| Catalyst Metal | Ligand | Enantiomeric Excess (ee) Achieved |

|---|---|---|

| Tantalum (monomeric) | L-N-(2-Adamantyl)diphenylphenylalinol | Not specified in source |

| Titanium (dimeric) | D-N-(2-Adamantyl)phenylglycinol | 8% ee |

Data sourced from research on N-(2-Adamantyl) substituted amino alcohols, which serve as close structural analogs to demonstrate the catalytic potential of this compound class. tandfonline.com

Materials Science Applications

The applications of adamantane derivatives extend into materials science, where the rigid cage structure is used to impart unique properties to polymers and other materials. wikipedia.orgrsc.org Adamantane-containing polymers are noted for their enhanced thermal stability and mechanical properties. wikipedia.org

While direct applications of this compound in materials are not widely documented, the use of closely related adamantane amines in polymer science highlights the potential. For instance, 1-adamantane methyl amine has been grafted onto poly(2-oxazoline) copolymers. nih.gov The pendant adamantane groups introduce thermoresponsive behavior to the polymer. This property can be precisely tuned by adding cyclodextrin, which forms a host-guest complex with the adamantane moiety, altering the polymer's solubility in response to temperature changes. nih.gov This mechanism demonstrates how adamantane derivatives can be used to create "smart" polymers with applications in areas like drug delivery and nanotechnology. pensoft.netnih.gov

Incorporation into Polymeric Materials for Enhanced Properties

The incorporation of adamantane derivatives into polymer chains is a well-established strategy for modifying material properties. The bulky and rigid nature of the adamantane moiety can enhance thermal stability, glass transition temperature (Tg), and mechanical strength of polymers. For instance, adamantane-containing polyimides and polyamides are known for their high thermal resistance and solubility.

In the context of this compound, the primary amine and secondary alcohol functionalities serve as versatile handles for polymerization. The amine group can readily participate in condensation polymerizations to form polyamides or polyimides. The hydroxyl group can be used to form polyesters or polyethers. The presence of both groups allows for the potential creation of hyperbranched polymers or cross-linked networks, which could lead to materials with unique thermal and mechanical properties.

Research on other amino-adamantane derivatives has shown their utility. For example, 1-adamantane methyl amine has been incorporated into poly(2-oxazoline) copolymers. This modification allows for the tuning of the polymer's lower critical solution temperature (LCST), a key property for creating "smart" materials that respond to temperature changes. nih.gov While this specific example does not use this compound, it highlights the principle that incorporating an amino-adamantane derivative can impart stimuli-responsive behavior to a polymer.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Linkage involving this compound | Potential Enhanced Properties |

|---|---|---|

| Polyamide | Amide bond formation via the amino group | High thermal stability, increased rigidity |

| Polyester | Ester bond formation via the hydroxyl group | Enhanced hydrolytic stability, tailored degradability |

| Polyurethane | Urethane linkage via reaction of the hydroxyl group with isocyanates | Improved mechanical strength, abrasion resistance |

Utility in Self-Assembly of Molecular Crystals

The rigid and well-defined geometry of adamantane makes it an excellent building block, or "tecton," for crystal engineering and supramolecular chemistry. The ability of adamantane derivatives to form stable, ordered structures through non-covalent interactions is well-documented. nih.gov

For this compound, the amino and hydroxyl groups are capable of forming strong and directional hydrogen bonds. The specific 1,2-substitution pattern on the adamantane scaffold would dictate the geometry of these interactions, potentially leading to the formation of predictable supramolecular synthons. These synthons can then guide the self-assembly of the molecules into one-, two-, or three-dimensional crystalline networks. The interplay between hydrogen bonding from the functional groups and van der Waals interactions from the adamantane cage would be crucial in determining the final crystal packing.

Studies on other functionalized adamantanes demonstrate their capacity for forming complex, self-assembled structures. The high symmetry and rigidity of the adamantane core can direct the formation of specific crystal lattices. nih.gov The chirality of this compound (due to the stereocenter at C-2) could also be exploited to create chiral supramolecular assemblies, which are of interest in areas such as asymmetric catalysis and chiral separations.

Potential in Nanotechnology and Porous Materials (e.g., gas storage)

Adamantane-based structures are increasingly being explored for applications in nanotechnology and the development of porous materials. The intrinsic rigidity of the adamantane unit can be used to construct robust, porous organic frameworks with high internal surface areas.

The bifunctionality of this compound makes it a candidate for a "linker" or "strut" in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The amino and hydroxyl groups could coordinate to metal centers in MOFs or be used in covalent bond-forming reactions to create COFs. The resulting materials would possess permanent porosity, with the size and shape of the pores being dictated by the geometry of the this compound building block.

Such porous materials are of significant interest for gas storage and separation applications. researchgate.net The adamantane units would provide structural integrity to the framework, preventing pore collapse upon gas adsorption. Furthermore, the polar amino and hydroxyl groups lining the pores could enhance the binding affinity for specific gases, such as carbon dioxide, through dipole-quadrupole interactions. Research on microporous organic polymers built from other adamantane derivatives has demonstrated good gas storage capabilities for CO2, H2, and CH4. researchgate.net

Table 2: Potential Applications in Nanotechnology and Porous Materials

| Application Area | Role of this compound | Potential Advantage |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker | High thermal and chemical stability |

| Covalent Organic Frameworks (COFs) | Monomeric building block | Permanent porosity, low density |

| Gas Storage (e.g., CO2, CH4) | Framework component | Enhanced gas uptake and selectivity due to polar functional groups |

In Vitro and Mechanistic Biological Activity Investigations

Antimicrobial Activity Studies (in vitro)

Direct experimental studies detailing the in vitro antimicrobial activity of 1-Amino-adamantan-2-ol against bacterial and fungal strains were not found in the reviewed literature. However, the adamantane (B196018) moiety is a key component in various derivatives that have been investigated for their antimicrobial properties.

Evaluation against Bacterial Strains (Gram-positive, Gram-negative)

While specific data for this compound is unavailable, numerous studies confirm the antibacterial potential of the adamantane scaffold when incorporated into other molecular structures. For instance, adamantane-isothiourea hybrid derivatives have demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, novel hydrazide–hydrazones and Schiff bases containing a 1-adamantane group have shown significant antibacterial properties. researchgate.netmdpi.com These findings suggest that the adamantane cage can be a valuable pharmacophore in the design of new antibacterial agents, although the intrinsic activity of this compound itself remains to be specifically determined. mdpi.comresearchgate.netnih.gov

Antifungal Activity Assessment (e.g., Candida spp.)

Analogous to its antibacterial profile, direct antifungal assessments of this compound are not prominently featured in scientific reports. However, related adamantane derivatives have shown notable activity against pathogenic fungi. Studies on novel adamantane-containing thiazole (B1198619) compounds and isothiourea derivatives revealed potent antifungal effects against Candida albicans. mdpi.comnih.gov Furthermore, certain amino acid derivatives of memantine (B1676192) (3,5-dimethyladamantane-1-amine) have also demonstrated good activity against C. albicans. uctm.edu

Antiviral Activity Studies (in vitro)

The antiviral properties of aminoadamantanes are the most extensively studied aspect of this class of compounds, primarily initiated by the discovery of amantadine (B194251) (1-aminoadamantane) as an anti-influenza agent. mdpi.comsciforum.net

Inhibition of Viral Replication in Cell Culture Models

Specific studies quantifying the inhibition of viral replication in cell cultures by this compound are not detailed in the available literature. However, the foundational compounds of this family, amantadine and its analogue rimantadine, are well-documented for their ability to inhibit the replication of influenza A virus strains in vitro. mdpi.comnih.govmdpi.com Research on hydroxylated metabolites of rimantadine, which are structurally related to this compound, has shown that these compounds retain inhibitory activity against wild-type influenza A viruses (H3N2 and H1N1). researchgate.net This suggests that hydroxylated aminoadamantanes can interact with viral targets, though their potency may vary.

Investigation of Mechanisms of Antiviral Action (e.g., M2 ion channel, p37 protein)

The primary mechanism of antiviral action for amantadine and its derivatives against influenza A is the blockade of the M2 protein, a proton-selective ion channel. nih.govmdpi.comnih.gov This mechanism is fundamental to the aminoadamantane class.

M2 Ion Channel Blockade: The M2 protein forms a channel in the viral envelope that allows protons to enter the virion upon its entry into the host cell's endosomes. This acidification is a crucial step for the uncoating of the viral genome and its release into the cytoplasm. nih.gov Aminoadamantanes, with their positively charged amino group and lipophilic adamantyl cage, are thought to bind within the pore of the M2 channel tetramer. mdpi.comacs.org This binding physically obstructs the channel, preventing proton influx and thereby inhibiting viral uncoating and subsequent replication. nih.govresearchgate.net This targeted action explains why these compounds are specifically active against influenza A and not influenza B, which lacks the M2 protein. nih.govmdpi.com

p37 Protein Inhibition: Beyond influenza, research has explored the potential of adamantane derivatives against other viruses. One potential target in poxviruses (e.g., vaccinia virus, cowpox virus) is the p37 major envelope protein. nih.gov This protein is essential for the formation of the mature, enveloped virion. Adamantane-containing compounds have been identified through virtual screening and subsequently synthesized as potential inhibitors of the p37 protein, demonstrating a different mechanistic pathway for the antiviral activity of the adamantane scaffold. nih.gov

Antiproliferative Activity on Cancer Cell Lines (in vitro)

The antiproliferative activity of numerous adamantane derivatives has been a subject of interest in oncology research, with many compounds demonstrating cytotoxicity against various cancer cell lines. However, specific in vitro studies focusing on the antiproliferative effects of this compound against a panel of human cancer cell lines are not described in the current body of scientific literature. Therefore, no data on its potency or selectivity against different cancer types can be provided at this time.

Structure-Activity Relationship (SAR) Studies for Biological Effects (in vitro)

Due to the limited biological data available for this compound, comprehensive Structure-Activity Relationship (SAR) studies for its biological effects have not been established. SAR studies are crucial for understanding how the chemical structure of a molecule, such as the position and nature of its functional groups, influences its biological activity. For the adamantane scaffold, the lipophilicity and rigid cage-like structure are known to be important for various biological interactions. However, without specific data on the activity of this compound, it is not possible to delineate the specific contributions of the 1-amino and 2-ol substituents to any potential biological effects.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways to Chiral 1-Amino-adamantan-2-ol Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of efficient and scalable methods for the asymmetric synthesis of this compound enantiomers is a critical area for future research. While methods for the synthesis of chiral 1,2-amino alcohols are known, specific application and optimization for the adamantane (B196018) scaffold are underexplored.

Future research should focus on:

Catalytic Asymmetric Hydrogenation: Exploring the use of chiral catalysts, such as those based on iridium or ruthenium, for the asymmetric hydrogenation of corresponding α-amino ketones could provide a direct and efficient route to enantiomerically pure this compound.

Enzymatic Resolutions and Desymmetrization: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net The use of enzymes like lipases for the kinetic resolution of racemic this compound or its derivatives could be a promising strategy. Additionally, exploring enzymes for the desymmetrization of prochiral adamantane precursors could provide direct access to chiral building blocks. The reductive amination of α-keto acids using amino acid dehydrogenases is a well-established method for producing chiral amino acids and could be adapted for this purpose. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or terpenes, to construct the adamantane skeleton with the desired stereochemistry at the C-1 and C-2 positions is another viable, though potentially more complex, avenue. ankara.edu.trsemanticscholar.org

Asymmetric Aminohydroxylation: The development of novel catalytic systems for the direct asymmetric aminohydroxylation of adamantene would be a highly atom-economical and elegant approach to synthesizing chiral this compound.

A comparative overview of potential asymmetric synthesis strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Catalytic Asymmetric Hydrogenation | High efficiency and enantioselectivity. | Catalyst cost and sensitivity; synthesis of suitable precursors. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability; substrate scope limitations. |

| Chiral Pool Synthesis | Access to enantiomerically pure starting materials. | Multi-step syntheses can be lengthy and reduce overall yield. |

| Asymmetric Aminohydroxylation | High atom economy, direct functionalization. | Development of novel and selective catalyst systems. |

Exploration of Underutilized Reactivity of the Amino and Hydroxyl Groups

The presence of both a primary amine and a secondary alcohol in a constrained 1,2-relationship on a rigid scaffold is a feature of this compound that has not been fully exploited. Future research should aim to explore the unique reactivity of these functional groups for the synthesis of novel derivatives.

Key areas for investigation include:

Selective Functionalization: Developing protocols for the selective protection and derivatization of either the amino or the hydroxyl group is crucial for controlled synthesis. This would enable the use of this compound as a bifunctional building block.

Intramolecular Cyclization Reactions: The proximity of the amino and hydroxyl groups could be exploited to synthesize novel heterocyclic systems fused to the adamantane core, such as oxazines or other bridged structures.

"Click" Chemistry: Modifying the amino or hydroxyl group with functionalities suitable for "click" chemistry, such as azides or alkynes, would allow for the easy conjugation of this compound to other molecules of interest, including polymers, biomolecules, and surfaces.

Formation of Schiff Bases and Imines: The condensation of the primary amino group with various aldehydes and ketones can lead to a diverse library of Schiff bases and imines, which can serve as intermediates for further functionalization or as bioactive molecules themselves.

Advanced Computational Modeling for Predictable Derivatization and Properties

Computational chemistry offers powerful tools to predict the properties of molecules and guide synthetic efforts. Applying these methods to this compound and its derivatives can accelerate the discovery of new compounds with desired characteristics.

Future computational studies could include:

Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to predict the reactivity of the amino and hydroxyl groups, as well as to calculate spectroscopic properties (NMR, IR) of novel derivatives, which can aid in their experimental characterization.

Quantitative Structure-Activity Relationship (QSAR): For a series of synthesized derivatives with measured biological activity, QSAR models can be developed to correlate specific structural features with their activity. nih.govnih.gov This can guide the design of more potent analogs.

Molecular Docking and Dynamics (MD) Simulations: For derivatives with potential therapeutic applications, molecular docking can predict their binding mode to target proteins. nih.gov Subsequent MD simulations can provide insights into the stability of the protein-ligand complex and the key interactions involved. semanticscholar.org These computational approaches can help in understanding the molecular requirements for drug activity. nih.gov

Table 2 outlines potential computational approaches and their applications to this compound research.

| Computational Method | Application | Predicted Outcomes |

| Quantum Mechanics (DFT) | Reactivity analysis, spectroscopic prediction. | Bond dissociation energies, reaction barriers, NMR/IR spectra. |

| QSAR | Correlating structure with biological activity. | Predictive models for designing more potent compounds. |

| Molecular Docking | Predicting binding modes to biological targets. | Putative binding poses, identification of key interactions. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-protein complexes. | Stability of binding, conformational changes, free energy of binding. |

Integration of this compound into Advanced Materials and Nanostructures

The rigid, three-dimensional structure of the adamantane cage makes it an attractive building block for materials science. The bifunctionality of this compound opens up possibilities for its incorporation into polymers and nanostructured materials.

Unexplored avenues in this area include:

Polymer Synthesis: Using this compound as a monomer or cross-linking agent in the synthesis of polymers such as polyamides, polyimides, or polyurethanes could lead to materials with enhanced thermal stability, rigidity, and specific recognition properties. For instance, adamantane-functionalized poly(2-oxazoline)s have been shown to exhibit tunable thermoresponsive behavior. nih.gov

Self-Assembled Monolayers (SAMs): The amino or hydroxyl group can be used to anchor this compound derivatives to surfaces, forming well-ordered SAMs. The exposed functional group could then be used for further chemical modifications, creating functionalized surfaces for applications in sensing or catalysis.

Metal-Organic Frameworks (MOFs) and Porous Materials: The rigid structure and defined geometry of this compound make it a potential organic linker for the synthesis of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.

Nanoparticle Functionalization: Covalently attaching this compound derivatives to the surface of nanoparticles can modify their solubility, stability, and biological interactions, making them suitable for applications in drug delivery and bioimaging.

Deepening Mechanistic Understanding of In Vitro Biological Interactions

While some adamantane derivatives are known to have biological activity, the specific interactions of this compound with biological systems are largely unknown. In-depth in vitro studies are necessary to elucidate its potential as a pharmacophore or a tool for chemical biology.

Future research should focus on:

Broad-Spectrum Biological Screening: Testing this compound and a library of its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas. For example, derivatives of 2-(adamantan-1-ylamino)thiazol-4(5H)-one have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase. nih.gov

Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies should be conducted to understand how this compound derivatives interact with it. This could involve techniques such as enzyme kinetics, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to determine binding affinities and kinetics.

Cell-Based Assays: Evaluating the effects of this compound derivatives in relevant cell-based models to assess their cellular permeability, cytotoxicity, and functional activity. For instance, some aminoadamantane derivatives have been tested for their antiproliferative activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity can provide valuable insights for the rational design of more potent and selective compounds.

Q & A

Basic Research Questions

Q. What critical safety protocols must be followed when handling 1-Amino-adamantan-2-ol in laboratory settings?

- Methodological Answer :

- Use NIOSH-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for higher concentrations) and ensure compliance with regional standards (e.g., EN 143 in the EU) .

- Avoid dust formation via local exhaust ventilation and wear nitrile gloves with proper removal techniques to prevent skin contact .

- Store at 2–8°C in dry conditions to maintain stability and prevent decomposition .

- Implement spill containment protocols: collect material without generating dust and dispose in closed containers .

Q. How should researchers design experiments to evaluate the acute oral toxicity of this compound?

- Methodological Answer :

- Follow OECD Guideline 423 (Acute Oral Toxicity—Fixed Dose Procedure), using rodent models with dose ranges aligned with GHS Category 4 (H302: harmful if swallowed) .

- Monitor symptoms (e.g., respiratory distress, gastrointestinal effects) and perform histopathological analysis post-exposure .

- Cross-reference SDS data indicating no carcinogenicity per IARC/ACGIH classifications to contextualize risk .

Q. What key physicochemical properties of this compound impact its experimental handling?

- Methodological Answer :

- Hygroscopicity : Store in desiccators to prevent moisture absorption, which may alter reactivity .

- Thermal Stability : Avoid temperatures >8°C to prevent decomposition; use TGA/DSC for empirical stability profiling under varying conditions .

- Solubility : Pre-screen solvents (e.g., DMSO, ethanol) for compatibility using polarity indices, as poor solubility may hinder reaction efficiency .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound derivative synthesis be controlled using Grignard reactions?

- Methodological Answer :

- Optimize reaction conditions (e.g., anhydrous ether, −78°C) to minimize side reactions during adamantane bromination and subsequent Grignard reagent formation .

- Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to direct stereoselectivity during aldehyde addition .

- Validate enantiomeric purity via chiral HPLC or X-ray crystallography .

Q. What methodologies resolve contradictions between computational and experimental data on this compound stability under varying pH?

- Methodological Answer :

- Perform kinetic studies (pH 1–13) using UV-Vis spectroscopy to monitor degradation rates, comparing results with DFT/MD simulations .

- Isolate degradation products (e.g., via column chromatography) and characterize using HRMS and NMR to identify pH-sensitive functional groups .

- Reconcile discrepancies by adjusting computational models to account for solvent effects or hydrogen-bonding interactions .

Q. How can researchers characterize the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Use -radiolabeled compound in hepatocyte incubation assays to trace metabolic intermediates via LC-MS/MS .

- Identify cytochrome P450 isoforms involved using enzyme inhibition assays (e.g., ketoconazole for CYP3A4) .

- Compare results with structurally similar adamantane derivatives (e.g., memantine) to infer conserved metabolic mechanisms .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.